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molecular formula C11H15N B8758997 2-Ethyl-2,3-dihydro-1H-inden-1-amine CAS No. 61957-51-5

2-Ethyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B8758997
M. Wt: 161.24 g/mol
InChI Key: VPQGUXSIKAZLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine but substituting 2-ethyl-2,3-dihydro-1H-inden-1-one oxime and making non-critical variations provided the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethyl-2,3-dihydro-1H-inden-1-one oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=C2C(N)CCC=12.[CH2:11]([CH:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[N:22]O)[CH3:12]>>[CH2:11]([CH:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]1[NH2:22])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)C(CC2)N
Step Two
Name
2-ethyl-2,3-dihydro-1H-inden-1-one oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(C2=CC=CC=C2C1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(C2=CC=CC=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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